![molecular formula C9H9BrN4 B1520311 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1183190-06-8](/img/structure/B1520311.png)
1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
Overview
Description
“1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also has a bromophenyl group and an amine group attached to it. Compounds with these functional groups are often used in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the bromophenyl group, and the amine group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom would likely make the compound relatively heavy and possibly volatile . The amine group could allow the compound to form hydrogen bonds, influencing its solubility and reactivity .Scientific Research Applications
Synthesis of Monoisomeric Phthalocyanines
It is utilized in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines. These compounds have significant applications in dye-sensitized solar cells, photodynamic therapy, and as catalysts in various chemical reactions due to their stability and electronic properties .
Phthalocyanine-Fullerene Dyads
The compound serves as a precursor in the creation of phthalocyanine-fullerene dyads. These dyads are studied for their potential use in organic photovoltaic cells due to their ability to improve charge separation and transport, which are critical for enhancing solar cell efficiency .
Biopharma Production
The compound’s derivatives may play a role in biopharmaceutical production, where they could be used in the synthesis of more complex molecules. This application is vital for the development of new drugs and therapies .
Advanced Battery Science and Technology
Research into advanced battery technologies can benefit from the electrochemical properties of compounds derived from 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine. These derivatives could be used in the design of new materials for battery electrodes, potentially leading to batteries with higher capacities and longer lifespans .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGGPFHTNCDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



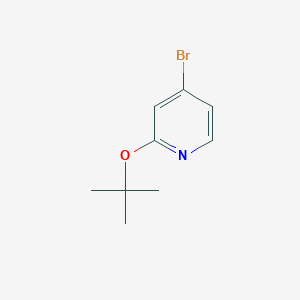


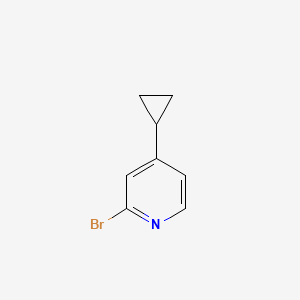
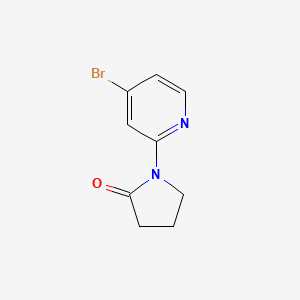



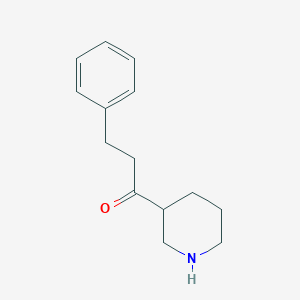
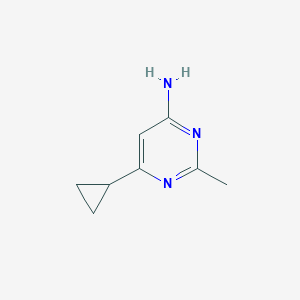

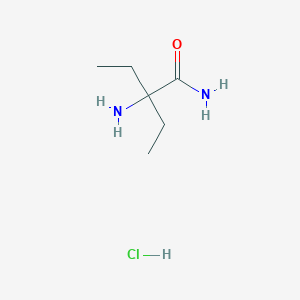
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)
![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)